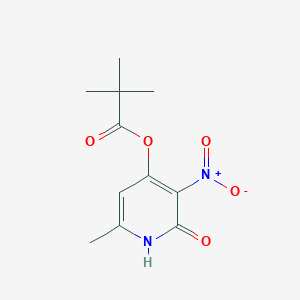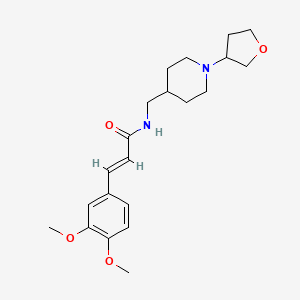
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate is a chemical compound with the molecular formula C13H16N2O5. It belongs to the pyridine family and is commonly used as an intermediate in the synthesis of various pharmaceuticals. This compound is known for its unique chemical structure, which allows it to interact with various biological targets, making it an attractive tool for scientific research.
準備方法
The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate can be carried out through different procedures, including the Knoevenagel reaction, a one-pot synthesis method, and a two-pot synthesis method. One of the most common procedures involves the use of piperidine, ethyl 2-oxocyclohexanecarboxylate, and methyl 3-nitro-5-methylpyridine-2-carboxylate. This method results in a relatively high yield of the compound.
化学反応の分析
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate has the potential for use in various scientific experiments, including drug discovery, organic synthesis, and materials science. It can be used as an intermediate in the synthesis of various pharmaceuticals, including anti-cancer agents and anti-inflammatory agents.
作用機序
The exact mechanism of action of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate is not fully understood. it is believed to interact with various biological targets, including protein kinases, enzymes, and other cellular components. It is thought to inhibit the activity of protein kinases by binding to their active sites and preventing their catalytic activity. In addition, this compound is thought to interact with enzymes and other cellular components, leading to changes in their structure and function.
類似化合物との比較
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate can be compared with other similar compounds, such as 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate.
特性
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-6-5-7(18-10(15)11(2,3)4)8(13(16)17)9(14)12-6/h5H,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBZXOAEGKYVEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2684614.png)
![methyl 4-[2-sulfanyl-5-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]butanoate](/img/structure/B2684616.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2684619.png)
![6-[(1-Benzylaziridin-2-yl)methoxy]-1-methylbenzimidazole](/img/structure/B2684623.png)
![5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2684624.png)
![2-{[1-(2,4-Dimethoxybenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2684625.png)


![N-{3-[ethyl(phenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide](/img/new.no-structure.jpg)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-methylsulfanylphenyl)prop-2-enoate](/img/structure/B2684635.png)

